molecular formula C16H14N2O4S B14383721 N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide CAS No. 90141-25-6

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14383721
CAS No.: 90141-25-6
M. Wt: 330.4 g/mol
InChI Key: YUSCQPDHMQPESK-UHFFFAOYSA-N
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Description

N-[(4-Sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core linked to a 4-sulfamoylphenylmethyl group via a carboxamide bridge.

Key structural features:

  • Benzofuran core: A fused bicyclic aromatic system that enhances planarity and π-π stacking interactions with biological targets.
  • Sulfamoylphenylmethyl group: Introduces hydrogen-bonding capabilities (via sulfonamide) and modulates solubility.
  • Carboxamide linker: Facilitates binding to catalytic zinc ions in HDAC active sites .

Properties

CAS No.

90141-25-6

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h1-9H,10H2,(H,18,19)(H2,17,20,21)

InChI Key

YUSCQPDHMQPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method is operationally simple and can yield the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as p-dodecylbenzenesulfonic acid, can enhance the reaction efficiency and yield. Additionally, green synthesis methods that utilize environmentally friendly solvents and conditions are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Scientific Research Applications of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

This compound and its derivatives are synthetic compounds with a benzofuran core and functional groups including sulfonamide and carboxamide moieties. These compounds have applications spanning chemistry, biology, medicine, and industry. The biological activity of these compounds is attributed to their interaction with molecular targets, with the sulfonamide group acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, giving it potential as an antimicrobial agent. Benzofuran structures may enhance the compound's ability to interact with biological receptors and enzymes, potentially leading to anticancer effects.

Applications

  • Chemistry this compound is used as a building block in the synthesis of complex molecules.
  • Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects, particularly in treating infectious diseases and cancer.
  • Industry It is utilized in developing new materials and chemical processes.

Anticancer Properties

Benzofuran derivatives exhibit anticancer activities. Compounds with similar structures have demonstrated selective cytotoxicity against leukemia and lung cancer cells. Modifications at specific positions on the benzofuran ring significantly impact cytotoxicity, indicating that structural optimization can enhance therapeutic efficacy.

Antimicrobial Activity

The sulfonamide group in the compound is associated with antibacterial properties and inhibits bacterial growth by targeting folate synthesis pathways. Compounds with similar functionalities have been evaluated for their effectiveness against various bacterial strains, showing promising results in both in vitro and in vivo models.

Research Findings and Case Studies

  • Cytotoxicity Against Cancer Cells: A study evaluated benzofuran derivatives for anticancer properties against K562 leukemia cells and found significant activity. Certain derivatives had IC50 values as low as 0.1 μM, suggesting that structural variations can lead to enhanced selectivity and potency.
  • Antibacterial Activity: One investigation focused on compounds similar to this compound and demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for this activity, highlighting its importance in drug design.

Additional Research

  • 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide: This compound exhibits antibacterial activity due to the sulfamoyl group and interacts with biological targets, suggesting applications in enzyme inhibition and modulation of signaling pathways.
  • 5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide: This compound may exhibit therapeutic properties, including anti-inflammatory and antibacterial effects, depending on its interaction with various molecular targets.
  • 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide: Research indicates antimicrobial properties, inducing apoptosis in cancer cell lines and reducing inflammation markers.

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .

Biological Activity

N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide, a benzofuran derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a sulfonamide group that enhances its biological activity. The presence of the sulfonamide moiety is significant for its pharmacological properties, particularly in targeting specific biological pathways.

Research indicates that this compound exhibits various mechanisms of action:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress. In vitro studies demonstrate its ability to scavenge free radicals and inhibit lipid peroxidation, thereby reducing neuronal damage in models of excitotoxicity .
  • Neuroprotective Effects : In experiments involving cultured rat cortical neurons, this compound demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Specifically, it exhibited comparable efficacy to memantine, a well-known NMDA antagonist .
  • Caspase Activation : Studies have reported that the compound can induce apoptosis in cancer cell lines by activating caspases 3 and 7. This suggests that it may play a role in cancer therapy through the induction of programmed cell death .
  • Histone Deacetylase Inhibition : Preliminary findings indicate that this compound acts as an inhibitor of class I histone deacetylases (HDACs), which are involved in regulating gene expression and are targets in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
NeuroprotectiveProtects neurons from NMDA-induced damage
Apoptosis InductionActivates caspases 3 and 7 in cancer cells
HDAC InhibitionInhibits class I HDACs

Case Studies

  • Neuroprotective Study : A series of benzofuran derivatives were synthesized and tested for neuroprotective properties against NMDA toxicity. Among these, this compound showed significant protective effects at concentrations as low as 30 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Cancer Cell Apoptosis : In vitro assays demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. After 48 hours of exposure, there was a notable increase in caspase activity, underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

The compound is compared to structurally related benzofuran derivatives, carboxamides, and sulfonamide-containing analogs to highlight its uniqueness in terms of activity, selectivity, and structural attributes.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Biological Activity Key Findings
N-[(4-Sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Benzofuran core + sulfamoylphenylmethyl group + carboxamide linker HDAC inhibition (Class I isoforms) ; Potential antimicrobial activity Binds HDAC1/2/3/8 via hydrogen bonds (HIS140, ASP264, etc.) and Zn²+ coordination (2 Å distance) .
3,6,7-Trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Additional methyl groups at positions 3, 6, and 7 of benzofuran Enhanced cytotoxicity (predicted) Methyl groups increase hydrophobicity, potentially improving membrane permeability .
4-Sulfamoylphenylacetamide Acetamide linker + sulfamoylphenyl group (no benzofuran) Moderate antibacterial activity Simpler structure lacks aromatic stacking capacity, reducing target affinity .
N-(2-Fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Fluorophenyl substitution + dimethylbenzofuran Strong antimicrobial and anticancer activity Fluorine enhances electronegativity; methyl groups improve metabolic stability .
2-Cyano-N-(4-sulfamoylphenyl)acrylamide derivatives (e.g., compounds 20–24) Acrylamide backbone + sulfamoylphenyl group Antiproliferative activity (e.g., against MDA-MB-231 and HT-29 cell lines) Cyano group enhances electrophilicity, enabling covalent interactions .

Mechanistic and Selectivity Insights

  • HDAC Inhibition : The target compound exhibits broad-spectrum inhibition of Class I HDACs (HDAC1/2/3/8) due to its ability to form hydrogen bonds with catalytic residues (e.g., HIS140, ASP264) and coordinate Zn²+ ions . In contrast, simpler analogs like 4-sulfamoylphenylacetamide lack the benzofuran core necessary for π-π interactions with HDAC hydrophobic pockets .
  • Antimicrobial Activity : Compared to N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide, the target compound’s sulfamoyl group may enhance selectivity for bacterial carbonic anhydrases (e.g., CgNce103) over human isoforms, as seen in related sulfonamide inhibitors .

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